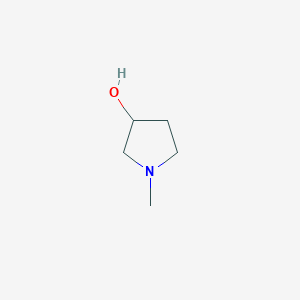

1-Methyl-3-pyrrolidinol

説明

The exact mass of the compound 1-Methyl-3-pyrrolidinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89279. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-3-pyrrolidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-pyrrolidinol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVFPAIGVBQGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864377 | |

| Record name | 1-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Methyl-3-pyrrolidinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13220-33-2 | |

| Record name | 1-Methyl-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13220-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-pyrrolidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13220-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-3-PYRROLIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGW2AL7PQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural Elucidation of 1-Methyl-3-pyrrolidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 1-methyl-3-pyrrolidinol, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the spectroscopic and physical properties of the molecule, details the experimental protocols for its characterization, and presents the data in a clear, structured format for ease of comparison and interpretation.

Chemical Identity and Physical Properties

1-Methyl-3-pyrrolidinol, also known as N-methyl-3-pyrrolidinol, is a heterocyclic amino alcohol. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| CAS Number | 13220-33-2 (racemate), 104641-60-3 ((R)-enantiomer) | [1][3] |

| IUPAC Name | 1-methylpyrrolidin-3-ol | [1] |

| Synonyms | N-Methyl-3-pyrrolidinol, 3-Hydroxy-1-methylpyrrolidine | [1][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 192.2 ± 0.0 °C at 760 mmHg | [6] |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| Refractive Index | 1.46 | [7] |

Spectroscopic Analysis

The structural confirmation of 1-methyl-3-pyrrolidinol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of 1-methyl-3-pyrrolidinol in CDCl₃ exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 4.33 | m | 1H | H-3 (CH-OH) |

| 2.80 | m | 1H | H-5 (N-CH₂) |

| 2.58 | m | 1H | H-5 (N-CH₂) |

| 2.57 | m | 1H | H-2 (N-CH₂) |

| 2.33 | s | 3H | N-CH₃ |

| 2.20 | m | 1H | H-2 (N-CH₂) |

| 1.72 | m | 2H | H-4 (C-CH₂-C) |

Data sourced from ChemicalBook, acquired at 400 MHz in CDCl₃.[8]

The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms.

| Chemical Shift (δ) (ppm) | Assignment |

| 69.8 | C-3 (CH-OH) |

| 64.8 | C-5 (N-CH₂) |

| 55.0 | C-2 (N-CH₂) |

| 41.8 | N-CH₃ |

| 35.5 | C-4 (C-CH₂-C) |

Data sourced from ChemicalBook.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 1-methyl-3-pyrrolidinol reveals the presence of key functional groups. The data presented is typical for this compound and was likely obtained via Attenuated Total Reflectance (ATR) or as a neat liquid film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950 - 2850 | Medium-Strong | C-H stretch (alkane) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1320 - 1000 | Strong | C-O stretch (secondary alcohol) |

| 1250 - 1020 | Medium | C-N stretch (tertiary amine) |

Interpretation based on standard IR correlation tables.[9][10][11][12]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 1-methyl-3-pyrrolidinol results in the formation of a molecular ion and characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 101 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | Moderate | [M - OH]⁺ |

| 57 | High | [M - C₂H₄O]⁺ or [C₃H₇N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Data interpreted from NIST WebBook and general fragmentation patterns of amines and alcohols.[2][13][14][15] The fragmentation is characteristic of amino alcohols, often involving the loss of the hydroxyl group and cleavage of the pyrrolidine ring.

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of 1-methyl-3-pyrrolidinol.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of 1-methyl-3-pyrrolidinol is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[16]

-

The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Spectra are acquired on a 400 MHz NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon. A sufficient relaxation delay is used to ensure accurate integration, if required.

IR Spectroscopy Protocol (ATR-FTIR)

-

A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is collected.[17]

-

A small drop of neat 1-methyl-3-pyrrolidinol is placed onto the ATR crystal, ensuring complete coverage.[18]

-

The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

-

After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol.[6]

Mass Spectrometry Protocol (EI-MS)

-

A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) inlet.

-

The sample is vaporized and enters the ion source.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][19]

-

This causes ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of 1-methyl-3-pyrrolidinol.

Caption: Experimental workflow for the structural elucidation of 1-methyl-3-pyrrolidinol.

Caption: Logical relationships between spectroscopic data and the final structure.

Conclusion

The structural analysis of 1-methyl-3-pyrrolidinol is robustly supported by a combination of NMR, IR, and mass spectrometry data. The presented spectroscopic information and experimental protocols provide a solid foundation for the identification and characterization of this important molecule in research and development settings. While crystallographic and computational data would offer further refinement, the existing data is sufficient for unambiguous structural confirmation.

References

- 1. 1-Methyl-3-pyrrolidinol(13220-33-2) 13C NMR spectrum [chemicalbook.com]

- 2. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]

- 3. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vivanls.com [vivanls.com]

- 5. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. 1-Methyl-3-pyrrolidinol(13220-33-2) 1H NMR spectrum [chemicalbook.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. IR _2007 [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. whitman.edu [whitman.edu]

- 16. benchchem.com [benchchem.com]

- 17. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-3-pyrrolidinol, a key intermediate in the pharmaceutical industry. The primary focus is on the synthetic route starting from 1,4-dichloro-2-butanol, with detailed experimental protocols and quantitative data. Additionally, alternative synthetic strategies are explored to offer a comparative perspective for process development and optimization.

Primary Synthesis: From 1,4-dichloro-2-butanol

The reaction of 1,4-dichloro-2-butanol with methylamine is a robust and well-documented method for the industrial production of 1-Methyl-3-pyrrolidinol. This process involves a one-pot reaction where methylamine acts as both the nucleophile and the base, leading to the formation of the pyrrolidine ring through a cyclization reaction.

Reaction Mechanism

The synthesis proceeds through a proposed two-step mechanism. Initially, the primary amine of methylamine performs a nucleophilic attack on the primary carbon bearing a chlorine atom, followed by a second nucleophilic substitution on the secondary carbon, leading to the cyclization and formation of the pyrrolidinol ring.

Experimental Protocol

The following protocol is based on established industrial procedures.[1]

-

Reaction Setup: A 500 mL four-necked flask is charged with 250 g of a 40 wt% aqueous solution of monomethylamine. The flask is cooled to 10 °C in an ice-water bath.

-

Addition of Reactant: While stirring, 102 g of 1,4-dichloro-2-butanol is added dropwise to the methylamine solution. The temperature is carefully controlled to remain at or below 15 °C during the addition, which takes approximately 15 minutes.

-

Cyclization Reaction: The reaction mixture is then transferred to a 500 mL autoclave. The autoclave is sealed and evacuated to a pressure of 1.0 ± 0.1 MPa. The mixture is heated to 120 °C and stirred for approximately 10 hours. The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the autoclave is cooled to room temperature. The contents are discharged, and 110 g of sodium hydroxide is added in batches, ensuring the temperature does not exceed 50 °C. This step liberates a large amount of methylamine gas and precipitates a white solid. The mixture is stirred for 1 hour.

-

Isolation and Purification: The solid is removed by filtration. The filtrate is allowed to separate into layers. The upper organic phase is collected and treated with 100 mL of ethanol and 18 g of anhydrous magnesium sulfate, followed by stirring for 2-3 hours. After another filtration, the filtrate is concentrated under reduced pressure to yield a yellow, oily liquid.

-

Final Product: The crude product is purified by vacuum distillation to afford 46.7 g of colorless and transparent 1-Methyl-3-pyrrolidinol.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 64.8% | [1] |

| Purity (HPLC) | 99.3% | [1] |

| Reaction Temperature | 120 °C | [1] |

| Reaction Pressure | 1.0 ± 0.1 MPa | [1] |

| Reaction Time | ~10 hours | [1] |

Alternative Synthetic Routes

While the synthesis from 1,4-dichloro-2-butanol is prevalent, other methods offer alternative pathways to 1-Methyl-3-pyrrolidinol, which may be advantageous in specific contexts.

Synthesis via N-Methylation of 3-Pyrrolidinol

A common alternative involves the N-methylation of 3-pyrrolidinol. The Eschweiler-Clarke reaction is a classic method for this transformation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.

A notable advantage of the Eschweiler-Clarke reaction is that it prevents over-methylation, stopping at the tertiary amine stage.

Synthesis from Malic Acid

A multi-step synthesis starting from malic acid offers a pathway from a readily available chiral precursor, which can be advantageous for the synthesis of specific enantiomers of 1-Methyl-3-pyrrolidinol.

The process involves an initial ring-closure reaction between malic acid and methylamine to form an intermediate, which is subsequently reduced to yield the final product.

This route, as detailed in patent literature, involves a ring-closure reaction in a solvent like toluene, followed by reduction with a reducing agent such as sodium borohydride.

Conclusion

The synthesis of 1-Methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol remains a highly efficient and industrially viable method, offering high yields and purity. Alternative routes, such as the N-methylation of 3-pyrrolidinol and the synthesis from malic acid, provide valuable options for researchers and process chemists, particularly when considering factors such as starting material availability, cost, and the need for stereochemical control. The choice of synthetic route will ultimately depend on the specific requirements of the intended application and the scale of production.

References

Spectroscopic Profile of 1-Methyl-3-pyrrolidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-3-pyrrolidinol, a key intermediate in various pharmaceutical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Methyl-3-pyrrolidinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-Methyl-3-pyrrolidinol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.20-4.30 | m | 1H | CH-OH |

| 3.80 | br s | 1H | OH |

| 2.61-2.70 | m | 1H | CH₂-N |

| 2.50-2.60 | m | 1H | CH₂-N |

| 2.25-2.40 | m | 2H | CH₂ |

| 2.25 | s | 3H | N-CH₃ |

| 1.98-2.10 | m | 1H | CH₂ |

| 1.50-1.60 | m | 1H | CH₂ |

Note: Data corresponds to the (R)-enantiomer, but is representative for the racemic mixture. Spectra are typically recorded in CDCl₃ at 300 or 400 MHz.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Methyl-3-pyrrolidinol

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~70-75 | C-OH |

| ~55-60 | CH₂-N |

| ~45-50 | N-CH₃ |

| ~35-40 | CH₂ |

| ~25-30 | CH₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Methyl-3-pyrrolidinol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1470-1440 | Medium | C-H bend (CH₂) |

| 1260-1000 | Medium-Strong | C-N stretch (tertiary amine) |

| 1150-1050 | Strong | C-O stretch (secondary alcohol) |

Note: As a tertiary amine, 1-Methyl-3-pyrrolidinol does not exhibit N-H stretching vibrations. The broadness of the O-H stretch is indicative of hydrogen bonding.[2][3][4]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Methyl-3-pyrrolidinol (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 101 | Moderate | [M]⁺ (Molecular Ion) |

| 57 | High | [C₃H₇N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Note: The molecular ion peak is consistent with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol . The fragmentation pattern is characteristic of N-methylated pyrrolidine derivatives.[5]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Approximately 5-20 mg of 1-Methyl-3-pyrrolidinol is accurately weighed and dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a 300 or 400 MHz spectrometer.

-

For ¹H NMR, the spectral width is typically set from -1 to 10 ppm. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of neat 1-Methyl-3-pyrrolidinol is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrumentation and Data Acquisition:

-

The prepared salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the empty sample compartment is recorded.

-

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of 1-Methyl-3-pyrrolidinol is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and to undergo fragmentation.

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-Methyl-3-pyrrolidinol.

Caption: General workflow for spectroscopic analysis.

References

- 1. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]

- 2. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-1-Methyl-3-pyrrolidinol vs (S)-1-Methyl-3-pyrrolidinol properties

An In-depth Technical Guide to the Stereoisomers of 1-Methyl-3-pyrrolidinol: (R) vs. (S) Enantiomers

Abstract

Chirality is a fundamental concept in drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. The enantiomers of a chiral molecule, while chemically similar, often exhibit profound differences in their pharmacological effects. This technical guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of 1-Methyl-3-pyrrolidinol, two important chiral building blocks in medicinal chemistry. We will delve into their distinct physicochemical properties, their applications in the synthesis of targeted therapeutics, and the experimental protocols for their synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Comparative Physicochemical Properties

(R)-1-Methyl-3-pyrrolidinol and (S)-1-Methyl-3-pyrrolidinol share the same molecular formula and weight but differ in their stereochemistry, which leads to distinct physical properties, most notably their interaction with plane-polarized light. A summary of their key properties is presented below.

| Property | (R)-1-Methyl-3-pyrrolidinol | (S)-1-Methyl-3-pyrrolidinol |

| Synonyms | (3R)-1-Methylpyrrolidin-3-ol, (R)-(-)-3-Hydroxy-N-methylpyrrolidine | (S)-(+)-3-Hydroxy-N-methylpyrrolidine, (S)-1-Methyl-3-pyrrolidin-3-ol |

| CAS Number | 104641-60-3[1] | 104641-59-0[2] |

| Molecular Formula | C₅H₁₁NO[1][3] | C₅H₁₁NO[2][4] |

| Molecular Weight | 101.15 g/mol [1][3] | 101.15 g/mol [2][4] |

| Appearance | Clear colorless liquid | Clear colorless liquid[4] |

| Boiling Point | 50-52 °C @ 1 mmHg[1][5] | 181-182 °C (lit.)[2][4][6] |

| Density | 0.921 g/mL at 25 °C[1][5] | 0.993 g/mL at 25 °C[2][4][6] |

| Refractive Index (n20/D) | 1.4640[1][5] | 1.4660[2][6] |

| Optical Rotation ([α]20/D) | -7° (c = 1% in chloroform)[1] | +6° (c = 1 in chloroform)[2][4] |

| Flash Point | 70 °C (158.0 °F)[1] | 88.9 °C (192.0 °F) - closed cup[2] |

| Purity | Typically ≥97%[1] | Typically ≥95-98%[2][4] |

Biological and Pharmacological Significance

Neither (R)- nor (S)-1-Methyl-3-pyrrolidinol is typically used as a final active pharmaceutical ingredient (API). Instead, their primary value lies in their role as versatile, enantiomerically pure building blocks for the asymmetric synthesis of complex, biologically active molecules.[4] The choice of enantiomer is critical as it determines the final stereochemistry and, consequently, the therapeutic activity of the target compound.

-

(R)-1-Methyl-3-pyrrolidinol is a key intermediate used in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs.[1][3][7] These analogs are designed to act as inhibitors of DNA methyltransferases (DNMTs), a class of enzymes that are important targets in cancer therapy.[1][5][7]

-

(S)-1-Methyl-3-pyrrolidinol serves as a crucial precursor for preparing diaryl acylaminopyrimidines, which function as potent and selective adenosine A2A antagonists.[6] Additionally, it is a versatile building block for various pharmaceuticals, particularly those targeting the central nervous system.[4]

The distinct synthetic applications of these enantiomers underscore the importance of stereochemistry in drug design, where each isomer leads to a unique class of therapeutic agents.

Experimental Protocols

Synthesis Protocol: Stereoselective Reductive Amination

A common and efficient method for preparing enantiopure (R)- or (S)-1-Methyl-3-pyrrolidinol is through the reductive amination of the corresponding chiral precursor, (R)- or (S)-3-hydroxypyrrolidine.

Objective: To synthesize (S)-1-Methyl-3-pyrrolidinol from (S)-3-hydroxypyrrolidine.

Materials:

-

(S)-3-hydroxypyrrolidine

-

Formaldehyde source (e.g., paraformaldehyde or 37% aqueous solution)[8]

-

Catalyst: Palladium on carbon (Pd/C, 5-10%) or Platinum on carbon (Pt/C, 5%)[8]

-

Hydrogen (H₂) gas

-

Solvent: Methanol or Water[8]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a suitable hydrogenation reactor, add the solvent (e.g., methanol), (S)-3-hydroxypyrrolidine, the formaldehyde source (1.0 to 2.0 molar equivalents), and the catalyst (e.g., 5% Pt/C).[8]

-

Inerting: Seal the reactor and purge several times with an inert gas to remove air, followed by purging with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen (e.g., 0.4 to 0.5 MPa) and stir the mixture at a controlled temperature (e.g., 20°C).[8]

-

Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) to confirm the disappearance of the starting material.[8]

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.

-

Filtration: Remove the catalyst by filtration through a pad of celite. Wash the filter cake with the solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield high-purity (S)-1-Methyl-3-pyrrolidinol.[8]

Analytical Methods

1. Purity Determination (Gas Chromatography - GC):

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column suitable for amine analysis.

-

Method: A temperature gradient is typically used. For example, start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Analysis: The purity is determined by the peak area percentage of the main component. Purity levels are often reported as >98% (GC).[9]

2. Identity Confirmation (¹H NMR Spectroscopy):

-

Solvent: Deuterated chloroform (CDCl₃).

-

Analysis: The resulting spectrum is compared against a reference standard.

-

Characteristic Peaks for (S)-1-methyl-3-pyrrolidinol (400 MHz, CDCl₃): δ 1.73 (m, 1H), 2.20 (m, 2H), 2.34 (s, 3H, -NCH₃), 2.47 (dd, J = 5.2, 10 Hz, 1H), 2.64 (d, J = 10 Hz, 1H), 2.85 (m, 1H), 4.32 (m, 1H) ppm.[6]

-

Characteristic Peaks for (R)-1-methyl-3-pyrrolidinol (300 MHz, CDCl₃): δ 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H, -NCH₃), 2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 4.20-4.30 (m, 1H).[5]

3. Stereochemical Integrity (Polarimetry):

-

Instrument: Polarimeter.

-

Method: A solution of the compound is prepared at a known concentration in a specified solvent (e.g., chloroform).

-

Analysis: The specific rotation is measured and compared to the literature value. For the (S)-enantiomer, the value should be positive (+6°), while for the (R)-enantiomer, it should be negative (-7°).[1][2][4] The optical purity (enantiomeric excess, ee) can also be determined using chiral HPLC or GC.[6]

Safety and Handling

Both enantiomers are classified as irritants and combustible liquids. Standard laboratory safety protocols should be followed.

| Hazard Information | Details |

| GHS Pictogram | Exclamation mark (GHS07)[1] |

| Signal Word | Warning[1][2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338[1][2] |

| Personal Protective Equipment | Eyeshields, gloves, suitable respirator (e.g., type ABEK filter)[1][2] |

| Storage | Store in a cool, well-ventilated place. Keep away from heat and open flames. Hygroscopic and air-sensitive; store under an inert gas. |

Conclusion

(R)-1-Methyl-3-pyrrolidinol and (S)-1-Methyl-3-pyrrolidinol are not interchangeable in chemical synthesis. Their distinct stereochemistry translates into different physical properties and, most importantly, dictates their utility as precursors for separate classes of high-value pharmaceutical targets. A thorough understanding of their individual characteristics and the appropriate experimental protocols for their synthesis and analysis is essential for professionals engaged in the design and development of new stereochemically pure drugs.

References

- 1. (R)-(-)-1-甲基-3-吡咯烷醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (S)-(+)-1-Methyl-3-pyrrolidinol 95 104641-59-0 [sigmaaldrich.com]

- 3. (R)-1-Methyl-3-pyrrolidinol | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]

- 6. (S)-(+)-1-Methyl-3-pyrrolidinol | 104641-59-0 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 9. (S)-1-Methyl-3-pyrrolidinol 104641-59-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Physical properties of N-Methyl-3-hydroxypyrrolidine

An In-depth Technical Guide on the Physical Properties of N-Methyl-3-hydroxypyrrolidine

This technical guide provides a comprehensive overview of the core physical properties of N-Methyl-3-hydroxypyrrolidine, also known as 1-Methyl-3-pyrrolidinol. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. N-Methyl-3-hydroxypyrrolidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anticholinergic agents.[1][2] Its physical characteristics are fundamental to its handling, application in synthetic chemistry, and formulation development.

General and Physicochemical Properties

N-Methyl-3-hydroxypyrrolidine is typically a colorless to pale yellow liquid under standard conditions.[2][3] It is recognized for its hydroxyl group, which increases its reactivity and solubility in polar solvents.[4] The compound's structure makes it a valuable chiral building block in organic synthesis.[4]

Table 1: General Properties of N-Methyl-3-hydroxypyrrolidine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [3][4][5][6] |

| Molecular Weight | 101.15 g/mol | [3][4][5][6][7] |

| Appearance | Colorless or pale yellow liquid | [2][3] |

| Purity | ≥ 95% | [7][8] |

| CAS Number | 13220-33-2 | [3][4][5][7] |

| InChI Key | FLVFPAIGVBQGET-UHFFFAOYSA-N | [3][7] |

| SMILES | CN1CCC(O)C1 | [7] |

Table 2: Thermal and Other Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 50-52 °C | at 1 mmHg | [7][9] |

| 75-80 °C | at 2.1 kPa (approx. 15.75 mmHg) | [4] | |

| 77 °C | at 16 Torr (16 mmHg) | [10] | |

| 85 °C | at 2.7 kPa (approx. 20.25 mmHg) | [11] | |

| 181-182 °C | (lit.) | [8] | |

| 192.2 °C | at 760 mmHg | [12] | |

| Density | 0.921 g/mL | at 25 °C | [7][9] |

| 0.993 g/mL | at 25 °C | [8] | |

| 1.0 ± 0.1 g/cm³ | [10] | ||

| Refractive Index | 1.464 | at 20 °C (n20/D) | [7][9] |

| 1.4660 | at 20 °C (n20/D) | [8] | |

| 1.497 | [10] | ||

| Flash Point | 71 °C (159.8 °F) | closed cup | [7] |

| 70.6 °C | [10][12] | ||

| Vapor Pressure | 0.132 mmHg | at 25 °C | [10][12] |

| Solubility | Soluble in water, alcohol, ether, and benzene. Slightly soluble in chloroform and methanol. | [1][9] | |

| Storage | 0-8 °C is recommended. It is also noted to be air sensitive and hygroscopic. | [4][9][13][14] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections describe standard laboratory procedures for measuring boiling point, density, and refractive index.

Boiling Point Determination (Micro Method)

The micro boiling point determination is a common technique for finding the boiling point of small liquid samples.

Apparatus:

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (-10 to 200 °C range)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or hot plate

Procedure:

-

Add a small amount (0.5-1 mL) of N-Methyl-3-hydroxypyrrolidine to the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube containing mineral oil, making sure the oil level is above the side arm.

-

Gently heat the side arm of the Thiele tube.[15] Convection currents will ensure uniform heating of the oil bath.[13]

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the vapor pressure of the liquid has exceeded the atmospheric pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[15] Record this temperature.

Density Measurement (Digital Density Meter)

This method, compliant with ASTM D4052, provides a precise and rapid determination of liquid density.

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringes for sample injection

-

Thermostatic control for the measuring cell

-

Reference standards (e.g., dry air and deionized water)

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and a certified deionized water standard.

-

Sample Preparation: Ensure the N-Methyl-3-hydroxypyrrolidine sample is free of air bubbles.

-

Temperature Equilibration: Set the temperature of the measuring cell to the desired value (e.g., 25 °C) and allow it to stabilize.

-

Sample Injection: Introduce a small volume (typically 1-2 mL) of the sample into the U-tube using a syringe.[10] Ensure there are no bubbles in the cell, as these will affect the measurement.[3]

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[11]

-

Data Acquisition: The instrument's software calculates and displays the density of the sample, typically in g/cm³ or kg/m ³.[7]

-

Cleaning: After the measurement, flush the measuring cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, 589 nm)

-

Dropper or pipette

-

Calibration standards (e.g., distilled water, bromonaphthalene)

Procedure:

-

Setup and Calibration: Turn on the light source and the water bath, circulating water through the refractometer prisms to maintain a constant temperature (e.g., 20 °C). Calibrate the instrument using a standard of known refractive index.

-

Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of N-Methyl-3-hydroxypyrrolidine onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.

-

Critical Angle Adjustment: Rotate the compensator dial to eliminate any color fringes and sharpen the dividing line between the light and dark fields.

-

Reading: Adjust the main knob to center the sharp dividing line on the crosshairs in the eyepiece.

-

Data Recording: Read the refractive index value directly from the instrument's scale.

-

Cleaning: Clean the prism surfaces thoroughly with a soft tissue and a suitable solvent (e.g., ethanol) after the measurement.

Visualizations

The following diagrams illustrate key relationships and workflows associated with N-Methyl-3-hydroxypyrrolidine.

Caption: Summary of N-Methyl-3-hydroxypyrrolidine's core physical properties.

Caption: Workflow for determining boiling point using the micro method.

Caption: Synthetic pathway from intermediate to pharmacological action.

References

- 1. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 2. Stereoisomers of N-substituted soft anticholinergics and their zwitterionic metabolite based on glycopyrrolate--syntheses and pharmacological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. phillysim.org [phillysim.org]

- 6. data.ntsb.gov [data.ntsb.gov]

- 7. store.astm.org [store.astm.org]

- 8. schoolphysics.co.uk [schoolphysics.co.uk]

- 9. pubs.aip.org [pubs.aip.org]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 12. ucc.ie [ucc.ie]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 15. chymist.com [chymist.com]

An In-depth Technical Guide to 1-Methyl-3-pyrrolidinol: Discovery and History

Introduction

1-Methyl-3-pyrrolidinol is a versatile heterocyclic organic compound that has garnered significant attention in the fields of pharmaceutical and synthetic chemistry.[1] Structurally, it is a five-membered pyrrolidine ring with a methyl group at the nitrogen atom (position 1) and a hydroxyl group at position 3.[1] This dual functionality, a tertiary amine and a secondary alcohol, imparts upon it a unique set of chemical properties, including water solubility and the ability to act as a key intermediate in the synthesis of a variety of more complex molecules.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 1-Methyl-3-pyrrolidinol, with a focus on its pivotal role in the development of therapeutic agents. While not a naturally occurring compound, its synthetic accessibility has made it a valuable building block for researchers and drug development professionals.[1]

Physicochemical Properties

1-Methyl-3-pyrrolidinol is typically a colorless to pale yellow liquid with a faint amine-like odor.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [2][3] |

| Molecular Weight | 101.15 g/mol | [2][3] |

| Boiling Point | 192.2 ± 0.0 °C at 760 mmHg | [4] |

| 50-52 °C at 1 mmHg | [5][6] | |

| Density | 0.921 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.464 | [5] |

| Flash Point | 70.6 ± 0.0 °C | [4] |

| Water Solubility | Miscible | [1] |

| pKa (Predicted) | 14.35 (hydroxyl group), 9.6 (protonated amine) |

Synthesis of 1-Methyl-3-pyrrolidinol: Experimental Protocols

Several synthetic routes to 1-Methyl-3-pyrrolidinol have been developed, reflecting its importance as a chemical intermediate. Below are detailed protocols for two common methods.

Method 1: From 1,4-Dichloro-2-butanol and Methylamine

This method involves the reaction of 1,4-dichloro-2-butanol with methylamine, followed by cyclization.

Experimental Protocol:

-

Reaction Setup: A 500 mL four-necked flask is charged with 250 g of a 40 wt% aqueous solution of monomethylamine. The flask is cooled to 10 °C in an ice-water bath.[7]

-

Addition of Reactant: While stirring, 102 g of 1,4-dichloro-2-butanol is added dropwise, maintaining the temperature at or below 15 °C. The addition is typically completed within 15 minutes.[7]

-

Cyclization: The reaction mixture is then transferred to a 500 mL autoclave. The autoclave is sealed and evacuated to a pressure of 1.0 ± 0.1 MPa. The mixture is heated to 120 ± 2 °C and stirred for approximately 10 hours. The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.[7]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is discharged. 110 g of sodium hydroxide is added portion-wise, which liberates a large amount of methylamine gas. The temperature is controlled to below 50 °C, leading to the precipitation of a white solid. The mixture is stirred for 1 hour.[7]

-

The solid is removed by filtration. The filtrate is allowed to separate into layers. The upper organic phase is collected and treated with 100 mL of ethanol and 18 g of anhydrous magnesium sulfate. This mixture is stirred for 2-3 hours.[7]

-

The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield a yellow, transparent, oily liquid.[7]

-

The crude product is purified by vacuum distillation to afford 46.7 g of colorless and transparent 1-Methyl-3-pyrrolidinol (Yield: 64.8%, Purity by HPLC: 99.3%).[7]

Method 2: Reductive Amination of 3-Hydroxypyrrolidine

This method involves the N-methylation of 3-hydroxypyrrolidine using formaldehyde as the methyl source and a catalyst for the reduction.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, (3R)-pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), methanol (300.1 g), and 5% platinum on carbon (3.7 g, water-containing) are mixed.[8]

-

Hydrogenation: The mixture is subjected to a hydrogen pressure of 0.4 to 0.5 MPa and reacted at 20 °C for approximately 6 hours, with monitoring by gas chromatography to confirm the disappearance of the starting material.[8]

-

Addition of Secondary Amine: To the reaction solution, diethylamine (2.5 g) is added, and the reaction is continued at 20 °C under a hydrogen pressure of 0.4 to 0.5 MPa for an additional 3.5 hours.[8]

-

Purification: The platinum on carbon catalyst is removed by filtration. The filtrate is concentrated, and toluene is added and subsequently removed under reduced pressure to yield the crude product. The final product is obtained by distillation.[8]

Spectroscopic Data

The structure of 1-Methyl-3-pyrrolidinol has been confirmed by various spectroscopic methods.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H), 2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 3.80 (brs, 1H), 4.20-4.30 (m, 1H) | [6] |

| ¹³C NMR | Available | [3] |

| Mass Spectrum (Electron Ionization) | Available through the NIST WebBook | [9] |

| Infrared (IR) Spectrum | Available | [3] |

Role as a Pharmaceutical Intermediate

A primary application of 1-Methyl-3-pyrrolidinol is its use as a key intermediate in the synthesis of anticholinergic drugs.[10] These drugs function by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors, which are involved in a wide range of physiological processes.[4]

One of the most notable drugs synthesized from 1-Methyl-3-pyrrolidinol is Glycopyrronium Bromide .[4] This quaternary ammonium compound is a potent anticholinergic agent used to treat conditions such as peptic ulcers, and chronic obstructive pulmonary disease (COPD), and to reduce secretions during surgery.[4]

The synthesis of Glycopyrronium Bromide from 1-Methyl-3-pyrrolidinol involves an esterification reaction followed by quaternization.

Synthesis of Glycopyrronium Bromide from 1-Methyl-3-pyrrolidinol

Experimental Protocol:

-

Esterification: α-Cyclopentylmandelic acid (600 g) is dissolved in 4 kg of dimethylformamide (DMF). To this solution, 540 g of N,N'-carbonyldiimidazole (CDI) is added, and the mixture is stirred at 40 °C for 30 minutes. Then, 340 g of 1-Methyl-3-pyrrolidinol is added, and the reaction is continued at 150 °C for 1 hour. The reaction is quenched by the addition of 4 kg of purified water to yield the intermediate ester, α-cyclopentyl-α-phenyl-α-hydroxyacetic acid-N-methyl-pyrrolidinyl ester.[11]

-

Quaternization: The intermediate ester is then reacted with methyl bromide in a polar solvent to form the quaternary ammonium salt, Glycopyrronium Bromide.[12]

-

Purification: The crude Glycopyrronium Bromide is purified by recrystallization from a suitable organic solvent to yield the final product.[11][12]

Signaling Pathways and Logical Relationships

Current scientific literature does not indicate a direct role for 1-Methyl-3-pyrrolidinol itself in modulating specific signaling pathways. Its significance lies in its use as a structural scaffold for the synthesis of pharmacologically active compounds that do interact with signaling pathways. For instance, the anticholinergic drugs derived from 1-Methyl-3-pyrrolidinol, such as glycopyrronium bromide, act as antagonists at muscarinic acetylcholine receptors, thereby inhibiting downstream signaling cascades initiated by acetylcholine.

The following diagrams illustrate the synthetic workflows described in this guide.

Caption: Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-Dichloro-2-butanol.

Caption: Reductive amination synthesis of 1-Methyl-3-pyrrolidinol.

Caption: Synthesis of Glycopyrronium Bromide from 1-Methyl-3-pyrrolidinol.

Conclusion

1-Methyl-3-pyrrolidinol, while not having a direct pharmacological role itself, is a compound of significant historical and ongoing importance in medicinal chemistry. Its discovery and the development of efficient synthetic routes have enabled the creation of potent anticholinergic drugs that have had a substantial impact on clinical practice. The detailed synthetic protocols and physicochemical data presented in this guide offer valuable resources for researchers and professionals in drug development, highlighting the enduring utility of this versatile heterocyclic intermediate. Future research may continue to explore new applications for 1-Methyl-3-pyrrolidinol and its derivatives in the design and synthesis of novel therapeutic agents.

References

- 1. Preparation method of glycopyrronium bromide - Eureka | Patsnap [eureka.patsnap.com]

- 2. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-pyrrolidinol(13220-33-2) 13C NMR spectrum [chemicalbook.com]

- 4. Buy 1-Methyl-3-pyrrolidinol (EVT-293958) | 13220-33-2 [evitachem.com]

- 5. 1-Methyl-3-pyrrolidinol | 13220-33-2 [chemicalbook.com]

- 6. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]

- 7. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

- 8. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 9. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]

- 10. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 11. CN103819384A - Preparation method of glycopyrronium bromide - Google Patents [patents.google.com]

- 12. CN113234003A - Glycopyrronium bromide and preparation method thereof - Google Patents [patents.google.com]

1-Methyl-3-pyrrolidinol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 1-Methyl-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Methyl-3-pyrrolidinol (CAS No: 13220-33-2). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate risks in a laboratory or research setting.

Hazard Identification and Classification

1-Methyl-3-pyrrolidinol is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial for personnel to be aware of these hazards before handling the substance.

The primary hazards are related to its irritant properties and potential harm if ingested.[1][2][3] It is categorized as a combustible liquid.[2][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |

| Flammable Liquids | Category 4 | H227: Combustible liquid[2] |

Below is a diagram illustrating the key hazard classifications for this chemical.

Caption: GHS Hazard Profile for 1-Methyl-3-pyrrolidinol.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [3][4][5] |

| Molecular Weight | 101.15 g/mol | [3][6] |

| Appearance | Colorless or pale yellow liquid | [3][7] |

| Form | Liquid | [6] |

| Boiling Point | 50-52 °C / 1 mmHg | [6] |

| Density | 0.921 g/mL at 25 °C | [6] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.464 | [6] |

| Water Solubility | No data available | |

| Storage Class | 10 - Combustible liquids | [6] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

Handling

-

Ventilation: Handle in a well-ventilated place, preferably under a chemical fume hood to avoid inhalation of vapor or mist.[1][2][8]

-

Personal Hygiene: Wash hands and face thoroughly after handling.[4][8] Do not eat, drink, or smoke in work areas.[1][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][4][8] Use non-sparking tools and take precautionary measures against static discharge.[1][8]

-

Contact Avoidance: Avoid contact with skin, eyes, and clothing.[1][5] Avoid breathing vapors or mist.[1][2]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[1][2][4]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]

The hierarchy of controls provides a systematic approach to managing safety risks.

Caption: The Hierarchy of Controls applied to handling chemicals.

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are critical for preventing exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Source |

| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US). | To prevent eye contact which can cause serious irritation.[1][2] |

| Skin Protection | Chemical-impermeable gloves (inspected before use). Fire/flame resistant and impervious clothing. | To prevent skin contact which causes irritation.[1][2][4] |

| Respiratory Protection | Use a full-face respirator with appropriate cartridges (e.g., type ABEK) if exposure limits are exceeded or irritation is experienced. Use under an approved government standard like NIOSH (US) or CEN (EU). | To prevent respiratory tract irritation from vapors or mists.[1][2] |

| Engineering Controls | Handle in a well-ventilated area. Use a laboratory fume hood or other local exhaust ventilation.[5][9] Ensure safety showers and eye wash stations are available.[4] | To minimize inhalation of vapors and provide immediate decontamination facilities. |

First Aid Measures

Immediate and appropriate first aid is vital in the event of an accidental exposure. Always show the Safety Data Sheet to the attending medical professional.[2]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1][2]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if skin irritation occurs.[1][2][4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][5]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

The following workflow illustrates the appropriate first aid response.

Caption: General workflow for first aid after exposure.

Accidental Release Measures

In the case of a spill, immediate and coordinated action is required to contain the material and protect personnel and the environment.

-

Personal Precautions: Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Avoid breathing vapors and contact with the substance.[1] Wear appropriate personal protective equipment (see Section 4).[1]

-

Environmental Precautions: Prevent the substance from entering drains or surface water.[1][2]

-

Containment and Cleanup: Remove all sources of ignition.[1][4] Use spark-proof tools and explosion-proof equipment.[1][4] Contain the spillage and collect it with non-combustible absorbent material (e.g., sand, earth, vermiculite).[5] Place the collected material in a suitable, closed container for disposal.[1][2]

The diagram below outlines the steps for responding to an accidental spill.

Caption: Step-by-step procedure for handling accidental spills.

Fire-Fighting Measures

Although classified as a combustible liquid, appropriate measures must be taken in the event of a fire.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1][2][4][5]

-

Unsuitable Media: Using a direct water jet may scatter and spread the fire.[4]

-

Specific Hazards: Hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx), may be formed under fire conditions.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Toxicological and Ecological Information

Toxicological Information

-

Acute Effects: Harmful if swallowed. Causes irritation to the skin, eyes, and respiratory system.[1][3]

-

Chronic Effects: No data available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[1][2]

Ecological Information

There is limited information available on the ecological effects of 1-Methyl-3-pyrrolidinol. It is advised to prevent its release into the environment, as its impact on aquatic life has not been thoroughly investigated.[1][2]

Experimental Protocols

The safety data referenced in this guide is typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. While the specific experimental reports for 1-Methyl-3-pyrrolidinol are not provided in the source documents, the methodologies would generally include:

-

Skin Irritation/Corrosion (OECD 404): A test substance is applied to the skin of a test animal (typically a rabbit) for a set period, and the skin is observed for signs of erythema (redness) and edema (swelling).

-

Acute Eye Irritation/Corrosion (OECD 405): The substance is applied to one eye of a test animal, with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva.

-

Acute Oral Toxicity (OECD 420, 423, or 425): The substance is administered orally to fasted animals at various dose levels to determine the dosage that causes mortality in 50% of the test group (LD50).

-

Flash Point Determination: Standardized methods like the Pensky-Martens closed-cup test (ASTM D93) or similar closed-cup methods are used to determine the lowest temperature at which vapors of the material will ignite.

Disposal Considerations

Dispose of 1-Methyl-3-pyrrolidinol and its containers in accordance with all applicable local, regional, and national regulations.[1][4] It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not dispose of it via drains or into the environment.[1][2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

References

- 1. echemi.com [echemi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. 1-Methyl-3-pyrrolidinol 95 13220-33-2 [sigmaaldrich.com]

- 7. 1-Methyl-3-pyrrolidinol - Hazardous Agents | Haz-Map [haz-map.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Unveiling the Toxicological Profile of 1-Methyl-3-pyrrolidinol: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-pyrrolidinol is a chemical compound with applications in various research and development sectors. Despite its use, a comprehensive toxicological profile for this specific substance remains largely uncharacterized in publicly available literature. This technical guide synthesizes the currently available safety and hazard information for 1-Methyl-3-pyrrolidinol and draws contextual parallels to the structurally related and more extensively studied compound, N-methylpyrrolidone (NMP). This document aims to provide a foundational resource for professionals in drug development and scientific research, highlighting the existing data gaps and underscoring the necessity for further toxicological evaluation.

Current Toxicological Data for 1-Methyl-3-pyrrolidinol

A thorough review of safety data sheets (SDS) and chemical databases reveals a significant lack of specific toxicological studies conducted on 1-Methyl-3-pyrrolidinol. For many standard toxicological endpoints, the available information is consistently reported as "No data available."[1][2] This indicates that the chemical has not been extensively tested for its potential health effects.

Hazard Identification

While quantitative toxicological data is scarce, 1-Methyl-3-pyrrolidinol has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications are based on available information and expert judgment, providing a preliminary indication of its potential hazards.

Table 1: GHS Hazard Classifications for 1-Methyl-3-pyrrolidinol

| Hazard Class | Hazard Statement | Reference |

| Skin Irritation | H315: Causes skin irritation | [3][4][5] |

| Eye Irritation | H319: Causes serious eye irritation | [3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [3][5] |

| Flammable Liquids | H227: Combustible liquid | [1] |

These classifications suggest that 1-Methyl-3-pyrrolidinol should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area to avoid skin, eye, and respiratory tract irritation.[2][4]

Quantitative Toxicological Data

As of the latest review, no quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for acute toxicity are available for 1-Methyl-3-pyrrolidinol.[1][2] Similarly, there is no published data on chronic toxicity, genetic toxicity (mutagenicity), carcinogenicity, or reproductive toxicity for this specific compound.

Toxicological Profile of a Structurally Related Compound: N-methylpyrrolidone (NMP)

In the absence of direct data, it can be informative to consider the toxicological profile of structurally similar compounds. N-methylpyrrolidone (NMP) is a closely related pyrrolidone derivative that has undergone extensive toxicological testing. It is important to emphasize that this information is for contextual purposes only and does not represent the toxicological profile of 1-Methyl-3-pyrrolidinol.

NMP generally exhibits low acute toxicity via oral, dermal, and inhalation routes.[6] It is considered practically non-irritating to the skin but can cause moderate eye irritation.[6] Subchronic and chronic studies in animals have shown effects on body weight and the kidneys at high doses.[6]

Of particular note for drug development professionals is the reproductive and developmental toxicity of NMP. While some studies have indicated that NMP does not induce reproductive toxicity, others have shown developmental effects, such as reduced fetal body weights, at high doses that also cause maternal toxicity.[6][7][8][9] The interpretation of these studies is a subject of ongoing scientific discussion.[8]

General Experimental Protocols for Toxicological Assessment

Given the lack of specific experimental data for 1-Methyl-3-pyrrolidinol, this section outlines a general workflow for the toxicological assessment of a novel or under-characterized chemical, which would be applicable in generating the necessary data.

In Vitro Genetic Toxicology Assays

A standard battery of in vitro genetic toxicology tests is typically performed early in the safety assessment of a substance.[10][11][12] These assays are designed to detect potential mutagens and clastogens.

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations).

-

In Vitro Micronucleus Assay: This assay is used to detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) in mammalian cells.

-

Mouse Lymphoma Assay (MLA): This assay is also used to detect gene mutations and clastogenic activity in mammalian cells.

In Vivo Toxicity Studies

If the in vitro assays indicate potential genotoxicity, or for a comprehensive assessment, in vivo studies in animal models are conducted.

-

Acute Toxicity Studies: These studies determine the short-term toxicity of a substance after a single or multiple closely spaced doses. They are used to determine the LD50 or LC50 and to identify the target organs of toxicity.

-

Repeat-Dose Toxicity Studies: These studies evaluate the effects of repeated exposure to a substance over a longer period (e.g., 28 days, 90 days, or longer). They provide information on the no-observed-adverse-effect level (NOAEL) and help to characterize chronic health hazards.

-

Reproductive and Developmental Toxicity Studies: These studies assess the potential effects of a substance on fertility, pregnancy, and fetal development.

Conclusion and Recommendations

The currently available information on the toxicology of 1-Methyl-3-pyrrolidinol is insufficient to perform a comprehensive risk assessment. The existing GHS classifications indicate that it should be handled as a skin, eye, and respiratory irritant. For researchers and drug development professionals, this data gap is a critical consideration. It is strongly recommended that a battery of standard toxicological tests, starting with in vitro genetic toxicity assays, be conducted to properly characterize the safety profile of 1-Methyl-3-pyrrolidinol before its more widespread use. The toxicological data for the related compound NMP can serve as a preliminary guide for potential areas of concern, particularly regarding developmental toxicity, but should not be used as a substitute for direct testing of 1-Methyl-3-pyrrolidinol.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An evaluation of reproductive toxicity studies and data interpretation of N-methylpyrrolidone for risk assessment: An expert panel review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. labcorp.com [labcorp.com]

- 11. Genetic Toxicology • Genetic Toxicity Testing • Safety Assessment & Toxicology • Frontage Laboratories [frontagelab.com]

- 12. labcorp.com [labcorp.com]

Methodological & Application

Application Notes: (R/S)-1-Methyl-3-pyrrolidinol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-1-Methyl-3-pyrrolidinol are valuable chiral building blocks in modern organic synthesis, particularly in the development of pharmaceuticals. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a stereocenter at the C3 position, combined with the nucleophilic hydroxyl group and the tertiary amine, makes 1-Methyl-3-pyrrolidinol a versatile synthon for creating complex molecules with specific stereochemistry. This is critical in drug development, where the biological activity and safety of a molecule often depend on a single enantiomer. These building blocks are key intermediates in the synthesis of drugs such as anticholinergics, which are used to treat a variety of conditions including overactive bladder, and chronic obstructive pulmonary disease (COPD).[1][2]

Key Applications

The primary application of chiral 1-Methyl-3-pyrrolidinol is in the synthesis of active pharmaceutical ingredients (APIs). The hydroxyl group serves as a handle for introducing various functionalities through reactions like etherification, esterification, or nucleophilic substitution, while the inherent chirality directs the stereochemical outcome of subsequent transformations or provides a key recognition element for biological targets.

1. Synthesis of Anticholinergic Drugs: Chiral 1-Methyl-3-pyrrolidinol is a precursor for potent and selective muscarinic receptor antagonists.[1] These drugs work by competitively blocking the action of the neurotransmitter acetylcholine at muscarinic receptors in the central and peripheral nervous systems, thereby inhibiting the parasympathetic nervous system.[3][4] For example, the core structure is found in drugs like Darifenacin, used to treat overactive bladder, where the chiral center is crucial for its binding affinity and selectivity.[5]

2. Asymmetric Synthesis: Beyond its direct incorporation, the chiral pyrrolidine framework can be used to influence the stereochemistry of new chiral centers formed during a synthesis. While not a classical chiral auxiliary that is later removed, its rigid, stereodefined structure can direct the approach of reagents, leading to high diastereoselectivity in downstream reactions.

Data Presentation

The following tables summarize quantitative data related to the synthesis and properties of chiral 1-Methyl-3-pyrrolidinol.

Table 1: Synthesis of (3R)-1-Methyl-3-pyrrolidinol via Reductive Amination [6]

| Parameter | Value |

| Starting Material | (3R)-pyrrolidin-3-ol |

| Key Reagents | Paraformaldehyde, H₂, Platinum on Carbon (Pt/C) |

| Solvent | Methanol |

| Temperature | 20 °C |

| H₂ Pressure | 0.4 - 0.5 MPa |

| Reaction Time | ~6-7 hours |

| Yield | 86 - 87% |

| Purity | 96.5 - 99.0% |

Data extracted from patent EP 3415499 A1 describing an industrial-scale preparation.[6]

Experimental Protocols

Protocol 1: Synthesis of (3R)-1-Methyl-3-pyrrolidinol

This protocol is based on the reductive amination of (3R)-pyrrolidin-3-ol as described in patent literature.[1][6]

Materials:

-

(3R)-pyrrolidin-3-ol (60.0 g)

-

93% Paraformaldehyde (23.4 g)

-

Methanol (300 g)

-

5% Platinum on Carbon (Pt/C), water-containing (3.7 g)

-

Hydrogen (H₂) gas

-

Pressurized reaction vessel (autoclave)

-

Filtration apparatus

-

Rotary evaporator and distillation apparatus

Procedure:

-

Charge a suitable autoclave with (3R)-pyrrolidin-3-ol, paraformaldehyde, methanol, and 5% Pt/C catalyst.

-

Seal the vessel and purge with nitrogen gas before introducing hydrogen.

-

Pressurize the vessel with hydrogen to 0.4 - 0.5 MPa.

-

Stir the mixture at 20 °C. Monitor the reaction progress by gas chromatography (GC) for the disappearance of the starting material, (3R)-pyrrolidin-3-ol. The reaction is typically complete within 6-7 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Remove the catalyst by filtering the reaction mixture through a pad of celite. Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.

-

The resulting crude oil can be further purified by vacuum distillation to yield (3R)-1-Methyl-3-pyrrolidinol as a clear liquid.

Protocol 2: Representative O-Alkylation using (R)-1-Methyl-3-pyrrolidinol (Williamson Ether Synthesis)

This protocol is a representative example of how the chiral building block can be used in a subsequent synthetic step. It is based on standard procedures for Williamson ether synthesis.

Materials:

-

(R)-1-Methyl-3-pyrrolidinol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-